4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Description
4-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a small organic molecule characterized by a central thiazole ring substituted with a 2,3-dihydro-1,4-benzodioxin group at position 4 and a 4-chlorobenzamide group at position 2. Its structure enables interactions with biological targets such as kinases and immune regulatory proteins. The compound is cataloged under multiple identifiers, including CAS 1261990-42-4 and synonyms like BAS 00843318 and CHEMBL1525447 .
Properties
IUPAC Name |
4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGCHKGTLNAXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core thiazole ring This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications in treating diseases such as Alzheimer's and other neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism by which 4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Structural Analogs
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)
- Structural Differences : Replaces the thiazole ring with an imidazole core and introduces a pyridinyl group at position 3.
- Used in immunomodulation studies to suppress Treg cell differentiation, enhancing antitumor responses .
- Key Feature : High specificity for CK1α, making it a valuable tool compound in kinase research.
3-Cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
- Structural Differences: Substitutes the 4-chlorobenzamide group with a 3-cyanobenzamide moiety.
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- Structural Differences : Replaces the benzamide group with an acetonitrile substituent.
- Applications : Primarily used as a synthetic intermediate. The nitrile group may facilitate further chemical modifications .
Functional Analogs in Immunomodulation
Suplatast Tosylate
- Structure: [3-[[4-(3-ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethyl-sulfonium 4-methylbenzenesulfonate.
- Biological Activity : Inhibits Th2 cell differentiation, reducing cytokine production (e.g., IL-4, IL-5). Used in combination with D4476 to suppress bacterial growth in tuberculosis models by dual inhibition of Th2 and Treg pathways .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
- Structural Differences: Incorporates a sulfonylamino-benzamide group instead of 4-chlorobenzamide.
- Potential Activity: The sulfonyl group may enhance binding to proteins like kinases or cytokine receptors, though specific data are lacking .
Pharmacological and Chemical Profiles
Key Research Findings
Mechanistic Insights: D4476's non-competitive inhibition of CK1α involves disrupting intramolecular signaling between glutamate-binding and transmembrane domains, a mechanism shared by other benzodioxin-containing analogs .
Therapeutic Potential: Dual inhibition of Th2 and Treg pathways by compounds like D4476 and suplatast highlights the broader applicability of benzodioxin-thiazole/imidazole scaffolds in immunotherapy . Structural modifications (e.g., chloro vs. pyridinyl groups) significantly alter target specificity, underscoring the need for SAR studies .
Biological Activity
4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12ClN3O3
- Molar Mass : 289.71 g/mol
- CAS Number : 301306-91-2
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may inhibit certain kinases, which play crucial roles in cell proliferation and survival.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound. For instance, it has shown significant inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Hepatocellular) | <10 |
| Caco2 (Colorectal) | 8 |
| MDA-MB 231 (Breast) | 6 |
| HCT116 (Colorectal) | <10 |
| PC3 (Prostate) | 5 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to antitumor effects, this compound has demonstrated antimicrobial properties. It was tested against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The compound exhibited minimum inhibitory concentrations (MICs) that indicate potential as an antimicrobial agent:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Mycobacterium avium | 1.0 |
These results highlight the compound's potential as a treatment for mycobacterial infections .
Case Studies
- Inhibition of DYRK1A Kinase : A study investigated the compound's effect on DYRK1A kinase, which is implicated in various neurological disorders and cancers. The results showed that it inhibited DYRK1A with an IC50 value significantly lower than that of previously known inhibitors .
- Cell Proliferation Studies : In vitro studies involving multiple cancer cell lines revealed that the compound effectively reduced cell proliferation rates in a dose-dependent manner. This effect was particularly pronounced in breast and colorectal cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
